![molecular formula C15H13F3N2O2S B3445553 N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea](/img/structure/B3445553.png)
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea
描述
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound belongs to the class of urea-based kinase inhibitors and has shown promising results in preclinical studies.
作用机制
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea works by inhibiting the activity of several kinases that are involved in cancer cell proliferation and survival. BTK is a key target of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea, as it plays a crucial role in B-cell receptor signaling and survival. FLT3 is another target of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea, which is important in the development and progression of acute myeloid leukemia. ITK is a T-cell-specific kinase that is involved in T-cell activation and proliferation. By inhibiting these kinases, N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea can disrupt cancer cell signaling pathways and induce apoptosis.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea has been shown to have potent inhibitory effects on BTK and FLT3 in vitro, with IC50 values in the nanomolar range. It has also been found to inhibit ITK with an IC50 value of 1.6 μM. In preclinical studies, N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea has demonstrated antitumor activity in various cancer models, including lymphoma, leukemia, and solid tumors. It has also been found to have favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life.
实验室实验的优点和局限性
One of the main advantages of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea is its specificity for BTK, FLT3, and ITK, which makes it a promising therapeutic agent for the treatment of cancer. However, like all kinase inhibitors, N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea has some limitations in lab experiments. One of the challenges is the potential for off-target effects, which can lead to toxicity and adverse effects. Another limitation is the development of resistance, which can occur due to mutations in the target kinases or activation of alternative signaling pathways.
未来方向
There are several future directions for the development of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea as a therapeutic agent. One direction is to investigate its potential in combination with other anticancer agents, such as immune checkpoint inhibitors and targeted therapies. Another direction is to explore its use in different types of cancer, including solid tumors. Additionally, further research is needed to understand the mechanisms of resistance to N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea and develop strategies to overcome it. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea in humans.
科学研究应用
N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea has been extensively studied for its potential as a therapeutic agent in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases that are involved in cancer cell proliferation and survival, including BTK, FLT3, and ITK. N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea has also been found to have synergistic effects with other anticancer agents, such as venetoclax and rituximab.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(trifluoromethylsulfanyl)phenyl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c1-22-12-6-2-10(3-7-12)19-14(21)20-11-4-8-13(9-5-11)23-15(16,17)18/h2-9H,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNUABJSCZITJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)SC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。